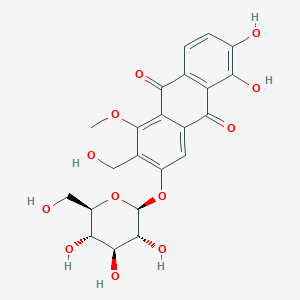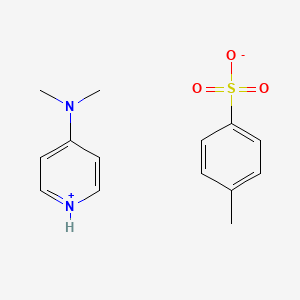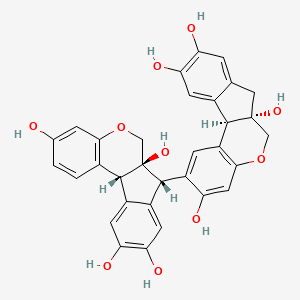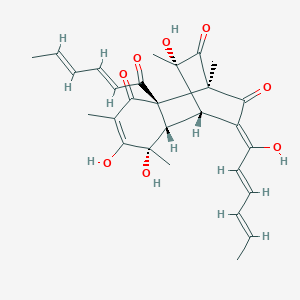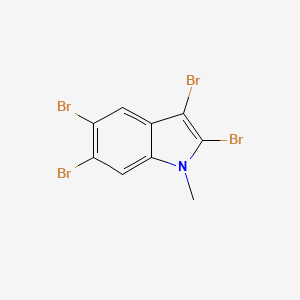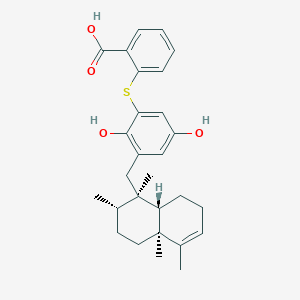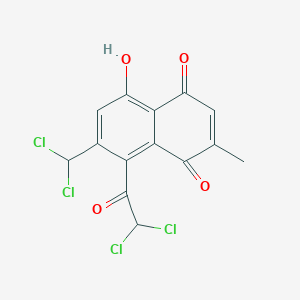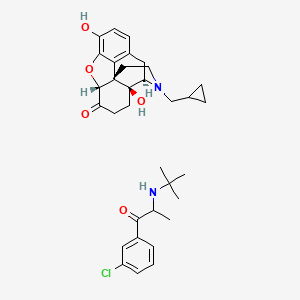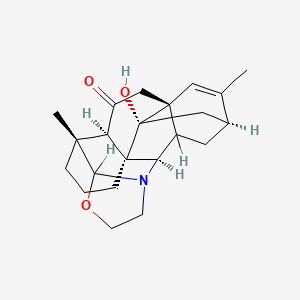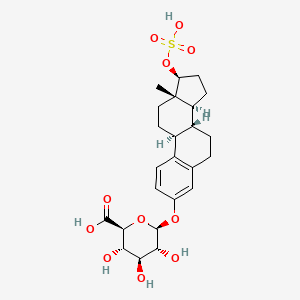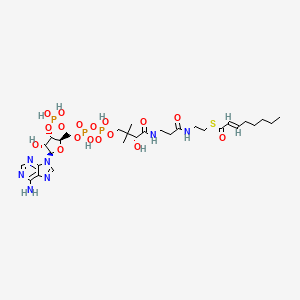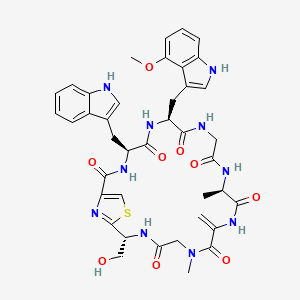
ArgyrinF
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ArgyrinF is a natural product found in Archangium gephyra with data available.
Applications De Recherche Scientifique
Antibacterial and Antitumor Activity
- Argyrins, including ArgyrinF, are recognized for their antibacterial and antitumor properties. These cyclic octapeptides, produced by myxobacteria and actinomycetes, target elongation factor G (EF-G) in bacteria, inhibiting protein synthesis. In eukaryotic cells, this compound targets mitochondrial elongation factor G1 (EF-G1), blocking mitochondrial translation and thereby inhibiting the growth of yeast and tumor cells (Nyfeler et al., 2012).
Mechanism of Action and Resistance
- Research on Pseudomonas aeruginosa, a resistant pathogen, revealed that this compound acts by binding to a novel allosteric pocket in EF-G. Mutations in EF-G confer resistance to Argyrin, indicating a new mode of protein synthesis inhibition. This understanding is crucial for developing strategies to combat bacterial resistance (Bielecki et al., 2012).
Biosynthesis and Heterologous Production
- The biosynthetic pathway of Argyrins was characterized, leading to improved heterologous production methods. This research enhanced the understanding of argyrin production and facilitated the creation of novel argyrin derivatives, expanding the potential for therapeutic applications (Pogorevc et al., 2019).
Interaction with Ribosomes
- This compound inhibits protein synthesis by interacting with and trapping EF-G on the ribosome during translocation. This mechanism is crucial for understanding its antibacterial properties and potential use as an antibiotic against multidrug-resistant bacteria (Wieland et al., 2022).
Role in Tumor Suppression
- This compound plays a critical role in mediating antitumor activities through the stabilization of tumor suppressor proteins, highlighting its potential in cancer therapy. It has been shown to stop tumor cell proliferation by stabilizing the protein p27(kip1), a key factor in cell cycle regulation (Nickeleit et al., 2008).
Propriétés
Formule moléculaire |
C40H44N10O9S |
|---|---|
Poids moléculaire |
840.9 g/mol |
Nom IUPAC |
(4S,7S,13R,22R)-22-(hydroxymethyl)-4-(1H-indol-3-ylmethyl)-7-[(4-methoxy-1H-indol-3-yl)methyl]-13,18-dimethyl-16-methylidene-24-thia-3,6,9,12,15,18,21,26-octazabicyclo[21.2.1]hexacosa-1(25),23(26)-diene-2,5,8,11,14,17,20-heptone |
InChI |
InChI=1S/C40H44N10O9S/c1-20-35(54)45-21(2)40(58)50(3)17-33(53)46-29(18-51)39-49-30(19-60-39)38(57)48-28(12-22-14-41-25-9-6-5-8-24(22)25)37(56)47-27(36(55)43-16-32(52)44-20)13-23-15-42-26-10-7-11-31(59-4)34(23)26/h5-11,14-15,19-20,27-29,41-42,51H,2,12-13,16-18H2,1,3-4H3,(H,43,55)(H,44,52)(H,45,54)(H,46,53)(H,47,56)(H,48,57)/t20-,27+,28+,29-/m1/s1 |
Clé InChI |
FJSMXOTZGJRIEU-GZAHMLPMSA-N |
SMILES isomérique |
C[C@@H]1C(=O)NC(=C)C(=O)N(CC(=O)N[C@@H](C2=NC(=CS2)C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N1)CC3=CNC4=C3C(=CC=C4)OC)CC5=CNC6=CC=CC=C65)CO)C |
SMILES canonique |
CC1C(=O)NC(=C)C(=O)N(CC(=O)NC(C2=NC(=CS2)C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)CC3=CNC4=C3C(=CC=C4)OC)CC5=CNC6=CC=CC=C65)CO)C |
Synonymes |
argyrin F |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



